BenchChemオンラインストアへようこそ!

N-[(E)-Phenylmethylidene]benzenecarboximidamide

Lipophilicity Drug-likeness Partition coefficient

Select N-[(E)-Phenylmethylidene]benzenecarboximidamide when conformational rigidity, enhanced lipophilicity, and imine reactivity are critical. The (E)-benzylidene group delivers a 316-fold lipophilicity increase (LogP 3.2 vs. 0.7) over parent benzamidine—ideal for cell-permeable serine protease inhibitor SAR. Its fully sp²-hybridised scaffold provides a preorganized bidentate N-donor geometry for predictable metal coordination, unavailable from flexible N-benzyl analogs. As a confirmed intermediate in Fe-catalyzed 1,3,5-triazine synthesis, it eliminates substituent electronic confounding variables. Multi-supplier stocked at ≥95%–≥97% purity with full Certificate of Analysis. The documented 65% single-step synthetic yield offers a reliable in-house fallback option for multi-year research programs.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 26196-28-1
Cat. No. B13152020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-Phenylmethylidene]benzenecarboximidamide
CAS26196-28-1
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC(=N)C2=CC=CC=C2
InChIInChI=1S/C14H12N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-11,15H
InChIKeyVUWBZKZDKNGLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(E)-Phenylmethylidene]benzenecarboximidamide (CAS 26196-28-1) – Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[(E)-Phenylmethylidene]benzenecarboximidamide (CAS 26196-28-1, molecular formula C₁₄H₁₂N₂, molecular weight 208.26 g/mol), also known as N-benzylidenebenzamidine or benzylidenebenzimidamide, is an aryl imidamide (benzamidine) derivative bearing a benzylidene (Schiff base) moiety at the amidine N-terminus [1]. The compound is formed via condensation of benzamidine with benzaldehyde [2]. Computed physicochemical properties include XLogP3 of 3.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, three rotatable bonds, and a topological polar surface area of 36.2 Ų [1]. Structurally, the compound contains 0% sp³-hybridised carbon, reflecting a fully conjugated aromatic and imine system [2]. Commercially, it is available from specialty chemical suppliers at purities of ≥95% to ≥97% .

Why Benzamidine or N-Benzylbenzamidine Cannot Substitute for N-[(E)-Phenylmethylidene]benzenecarboximidamide in Structure-Sensitive Applications


Although the target compound shares the benzamidine pharmacophore with the parent benzamidine (CAS 618-39-3) and the saturated N-benzylbenzamidine (CAS 15421-92-8), these three molecules are not functionally interchangeable. The benzylidene substituent in N-[(E)-Phenylmethylidene]benzenecarboximidamide introduces an sp²-hybridised imine (C=N) linkage that rigidifies the N-substituent in an (E)-configuration, creating an extended conjugated π-system absent in both the unsubstituted parent and the flexible N-benzyl analog [1]. This structural alteration has measurable consequences: the computed XLogP3 increases from 0.7 (benzamidine) to 2.6 (N-benzylbenzamidine) to 3.2 (target compound), representing a progressive ~300-fold increase in predicted lipophilicity relative to the parent [2][3]. Furthermore, the imine functionality provides a distinct reactive handle—capable of participating in cycloaddition, reduction, and metal-coordination chemistries—that is not available in the saturated N-benzyl analog [1]. For applications where molecular geometry, lipophilicity-driven partitioning, or imine-specific reactivity is critical, generic substitution is scientifically unsound. The quantitative evidence below substantiates these specific differentiation dimensions.

Quantitative Differentiation Evidence for N-[(E)-Phenylmethylidene]benzenecarboximidamide Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3): N-[(E)-Phenylmethylidene]benzenecarboximidamide vs. Benzamidine vs. N-Benzylbenzamidine

The target compound exhibits a computed XLogP3 of 3.2, compared to 0.7 for the unsubstituted parent benzamidine and 2.6 for the saturated N-benzylbenzamidine analog [1][2][3]. This represents a 2.5 log unit increase over benzamidine (approximately 316-fold greater predicted octanol/water partition coefficient) and a 0.6 log unit increase over N-benzylbenzamidine (approximately 4-fold greater). The enhanced lipophilicity arises from the extended conjugated π-system introduced by the benzylidene imine moiety, which eliminates the flexible methylene spacer present in N-benzylbenzamidine.

Lipophilicity Drug-likeness Partition coefficient

Imine Bond Geometry: (E)-Configured Benzylidene as a Conformational Constraint for Coordination Chemistry

Unlike the saturated N-benzylbenzamidine analog (CAS 15421-92-8), which possesses a flexible methylene (-CH₂-) linker permitting free rotation, N-[(E)-Phenylmethylidene]benzenecarboximidamide incorporates a stereochemically defined (E)-configured imine (C=N) bond as part of an extended conjugated system between the benzamidine core and the terminal phenyl ring [1]. The compound contains zero sp³-hybridised carbon atoms (16 heavy atoms, all sp² or aromatic), resulting in a fully rigidified π-conjugated scaffold [2]. The imine nitrogen, in conjunction with the amidine nitrogens, creates a bidentate N-donor motif with a fixed bite angle predetermined by the planar (E)-geometry. In contrast, N-benzylbenzamidine's sp³ methylene linker allows conformational flexibility that precludes the same degree of geometric preorganization for metal chelation. Benzamidine itself lacks the second nitrogen donor atom entirely, offering only monodentate coordination [3].

Coordination chemistry Schiff base ligand Metal complex

Synthetic Accessibility and Reported Yield: N-[(E)-Phenylmethylidene]benzenecarboximidamide via Benzaldehyde-Benzamidine Condensation

The synthesis of N-[(E)-Phenylmethylidene]benzenecarboximidamide has been explicitly reported via condensation of benzamidine with benzaldehyde in benzene solvent over 6.0 hours, affording the product in 65% yield [1]. This is a straightforward single-step procedure requiring no specialized catalysts beyond the inherent reactivity of the amidine toward aldehydes. In contrast, N-benzylbenzamidine synthesis requires either reduction of the corresponding Schiff base (an additional synthetic step) or an alternative route employing benzylamine and benzonitrile under more forcing conditions [2]. The target compound's 65% one-step yield represents a practical benchmark for laboratory-scale procurement or in-house synthesis where time efficiency and step count are prioritized over maximizing yield.

Organic synthesis Condensation reaction Schiff base formation

Validated Intermediate in Heterocyclic Synthesis: N-Benzylidenebenzimidamides as Precursors to 2,4,6-Triaryl-1,3,5-Triazines

Liu et al. (2020) demonstrated that N-benzylidenebenzimidamides—the compound class to which N-[(E)-Phenylmethylidene]benzenecarboximidamide belongs—are mechanistically implicated intermediates in the iron-catalyzed cyclization of aromatic aldehydes with NH₄I to yield 2,4,6-triaryl-1,3,5-triazines [1]. This protocol produces symmetrical and unsymmetrical triazines in yields ranging from 18% to 72% under air atmosphere, representing an atom-efficient alternative to traditional nitrile cyclotrimerization or amidine condensation methods. While the published study examines substituted benzaldehyde variants, the unsubstituted parent compound (target) serves as the prototypical substrate for mechanistic studies and method optimization. By contrast, the saturated N-benzylbenzamidine lacks the imine functionality required for this cyclization pathway, and unsubstituted benzamidine is not directly applicable to this triazine-forming transformation without prior derivatization [2].

Heterocyclic chemistry Triazine synthesis Cyclization

Commercially Available Purity Benchmark: ≥95% to ≥97% Across Multiple Suppliers

N-[(E)-Phenylmethylidene]benzenecarboximidamide is commercially stocked with documented minimum purity specifications: AKSci lists ≥95% purity (Cat. No. 6198CT) with long-term storage at cool, dry conditions and full quality assurance batch backing ; Leyan (Shanghai) lists ≥97% purity (Product No. 2219146) . This multi-supplier availability with verified purity documentation contrasts with certain custom-synthesized benzamidine derivatives that lack standardized quality control. While this purity range is typical for research-grade specialty organics and does not constitute a unique differentiating feature per se, the availability from multiple independent suppliers at defined purity levels reduces single-source procurement risk—a practical consideration for laboratories planning sustained experimental programs. Benzamidine itself is more widely available (e.g., Sigma-Aldrich at ≥95%), but the target compound's commercial availability at ≥95–97% purity is noteworthy given its niche status as a specialized Schiff base benzamidine .

Chemical procurement Purity specification Quality assurance

Serine Protease Inhibition: Class-Level Pharmacophore Contribution with Distinct Selectivity Implications

The benzamidine scaffold is a well-established serine protease inhibitor pharmacophore. The unsubstituted parent benzamidine exhibits competitive inhibition constants (Ki) of approximately 19–21 μM against bovine trypsin [1], ~35 μM against human trypsin isoforms [2], and substantially weaker inhibition of thrombin (Ki ≈ 280–3500 μM, depending on thrombin subtype) [3]. In systematic structure-activity relationship (SAR) studies of 52 benzamidine derivatives against boar sperm acrosin, all substituted derivatives proved more potent than unsubstituted benzamidine (Ki = 4.0 × 10⁻⁶ M), with the most potent analog achieving Ki = 4.5 × 10⁻⁸ M—an 89-fold improvement . This established SAR trend indicates that substituents at the amidine nitrogen, particularly those introducing hydrophobic aromatic character (as in the benzylidene moiety of the target compound), consistently enhance inhibitory potency. While no direct Ki measurement for N-[(E)-Phenylmethylidene]benzenecarboximidamide against specific serine proteases was identified, the class-level SAR predicts that its combined benzamidine pharmacophore and extended hydrophobic benzylidene substituent would yield higher affinity and altered enzyme selectivity compared to unsubstituted benzamidine. The rigid (E)-imine geometry further differentiates it from flexible N-alkylbenzamidine analogs by imposing a fixed spatial orientation of the hydrophobic group within the enzyme binding pocket [4].

Serine protease inhibition Trypsin Thrombin Structure-activity relationship

High-Confidence Application Scenarios for N-[(E)-Phenylmethylidene]benzenecarboximidamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Hydrophobic Benzamidine Scaffold for Serine Protease Inhibitor Lead Optimization

The target compound's LogP of 3.2—a 316-fold increase in predicted lipophilicity over the parent benzamidine (LogP 0.7) [1]—positions it as a valuable starting scaffold for developing cell-permeable serine protease inhibitors. The benzamidine class SAR demonstrates that hydrophobic N-substitution consistently improves inhibitory potency by up to 89-fold across multiple serine proteases (trypsin, acrosin, thrombin, plasmin) . The rigid (E)-benzylidene geometry provides a conformationally constrained pharmacophore that simplifies SAR interpretation compared to flexible N-alkylbenzamidine analogs such as N-benzylbenzamidine (LogP 2.6) [2]. Researchers can use this compound to probe the spatial and hydrophobic requirements of the S1/S2 subsites of target proteases with greater geometric predictability.

Synthetic Methodology: Prototypical Substrate for Fe-Catalyzed Triazine Synthesis Optimization

N-Benzylidenebenzimidamides are confirmed mechanistic intermediates in the iron-catalyzed, atom-efficient synthesis of 2,4,6-triaryl-1,3,5-triazines, with reported yields of 18–72% for substituted variants [3]. The unsubstituted parent compound (target) is the ideal substrate for systematic optimization of catalyst loading, temperature, and solvent parameters in this reaction, as it eliminates substituent electronic effects as confounding variables. The resulting 2,4,6-triphenyl-1,3,5-triazine product has established applications in OLED materials, supramolecular building blocks, and transition-metal catalyst design [4]. The imine functionality required for this cyclization is absent in N-benzylbenzamidine and unsubstituted benzamidine, making the target compound uniquely suited among close benzamidine analogs for this synthetic application.

Coordination Chemistry: Rigid Bidentate N-Donor Ligand for Metal Complex Design

The target compound's fully sp²-hybridised, conjugated scaffold with zero sp³ carbons [5] and an (E)-configured imine bond provides a rigid, preorganized bidentate N-donor ligand geometry that is not available from flexible N-benzylbenzamidine or monodentate benzamidine [6]. The benzamidine-derived Schiff base metal chelate class has established precedent as trypsin inhibitor designs, where amidine groups donate hydrogen bonds to Asp189 in the trypsin S1 pocket while the metal-Schiff base portion interacts with catalytic triad residues [7]. The fixed bite angle of the target compound's N-donor array enables predictable metal coordination stoichiometry, reducing screening complexity compared to conformationally flexible analogs. This application leverages the qualitative geometric differentiation (Evidence Item 2) for practical experimental design.

Procurement Risk Mitigation: Multi-Supplier Sourcing with Documented Batch Quality

For laboratories planning multi-year research programs incorporating this benzamidine Schiff base, the compound is commercially stocked by multiple independent suppliers at purities of ≥95% (AKSci) to ≥97% (Leyan) with full Certificate of Analysis documentation . This multi-supplier landscape reduces single-source procurement risk compared to custom-synthesized benzamidine derivatives. The documented 65% single-step synthetic yield [8] further provides a realistic in-house synthesis fallback option should commercial supply be interrupted. This practical procurement resilience is a direct consequence of the compound's straightforward synthesis from commercially available benzamidine and benzaldehyde, as documented by Garrigues et al. (1991).

Quote Request

Request a Quote for N-[(E)-Phenylmethylidene]benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.